molecular formula C13H23NO4 B6325946 (1S,3R)-Methyl 3-(t-butoxycarbonylamino)cyclohexanecarboxylate CAS No. 1702381-37-0

(1S,3R)-Methyl 3-(t-butoxycarbonylamino)cyclohexanecarboxylate

Cat. No. B6325946
CAS RN: 1702381-37-0
M. Wt: 257.33 g/mol
InChI Key: ADEPCDOPYIWFOH-VHSXEESVSA-N
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Description

“(1S,3R)-Methyl 3-(t-butoxycarbonylamino)cyclohexanecarboxylate” is a chemical compound. It is a type of tert-butyloxycarbonyl-protected amino acid . These types of compounds are often used in organic synthesis, particularly in the synthesis of dipeptides .


Synthesis Analysis

The synthesis of this compound involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids are prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs are then used as the starting materials in dipeptide synthesis .


Chemical Reactions Analysis

In terms of chemical reactions, the compound is used in dipeptide synthesis. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide is found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .

Scientific Research Applications

Factor Xa Inhibitors

Researchers utilize this compound for the preparation of key intermediates in the synthesis of Factor Xa inhibitors . These inhibitors are significant in developing anticoagulant drugs, which are used to prevent blood clots in diseases like deep vein thrombosis and pulmonary embolism.

Mechanism of Action

Target of Action

The compound “(1S,3R)-methyl 3-(tert-butoxycarbonylamino)cyclohexanecarboxylate” is a tert-butyloxycarbonyl-protected amino acid derivative . The primary targets of this compound are likely to be enzymes or receptors that interact with amino acids or their derivatives.

Mode of Action

The compound acts as a building block in peptide synthesis . The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amino group during peptide synthesis . This protection prevents unwanted side reactions, allowing for more selective and efficient peptide bond formation .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides . The Boc group is removed under acidic conditions after the peptide bond formation, yielding the desired peptide product . The exact biochemical pathways affected by this compound would depend on the specific peptide being synthesized .

Pharmacokinetics

As a synthetic intermediate, it is primarily used in laboratory settings for peptide synthesis .

Result of Action

The primary result of the action of this compound is the formation of peptide bonds in a controlled and efficient manner . The use of this compound allows for the synthesis of peptides with a high degree of selectivity and yield .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the removal of the Boc group requires acidic conditions . Additionally, the solubility of the compound in various solvents can affect its reactivity and the efficiency of the peptide synthesis . The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

properties

IUPAC Name

methyl (1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-6-9(8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEPCDOPYIWFOH-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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